molecular formula C12H13N3O2 B2366865 6-(trimethyl-1H-imidazol-4-yl)pyridine-2-carboxylic acid CAS No. 1706458-97-0

6-(trimethyl-1H-imidazol-4-yl)pyridine-2-carboxylic acid

Cat. No.: B2366865
CAS No.: 1706458-97-0
M. Wt: 231.255
InChI Key: SLIIVDNTPQVTPX-UHFFFAOYSA-N
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Description

6-(Trimethyl-1H-imidazol-4-yl)pyridine-2-carboxylic acid is a heterocyclic compound featuring a pyridine ring substituted at the 6-position with a trimethylimidazole moiety and a carboxylic acid group at the 2-position. This structure combines aromatic and nitrogen-rich heterocycles, making it a candidate for applications in coordination chemistry, catalysis, and medicinal chemistry. The carboxylic acid group enhances its ability to form hydrogen bonds or coordinate with metal ions, while the trimethylimidazole substituent contributes steric bulk and electronic effects.

Synthetic routes for such compounds often involve coupling reactions or functional group transformations. For example, analogous pyridine-imidazole derivatives are synthesized via acyl chloride methods or Suzuki-Miyaura cross-coupling . Spectroscopic characterization (e.g., FTIR, NMR, UV-Vis) is critical for confirming structural integrity, as seen in studies of related methyl ester isomers .

Properties

IUPAC Name

6-(1,2,5-trimethylimidazol-4-yl)pyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O2/c1-7-11(13-8(2)15(7)3)9-5-4-6-10(14-9)12(16)17/h4-6H,1-3H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLIIVDNTPQVTPX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(N1C)C)C2=NC(=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

TosOH-Catalyzed Imidazole Annulation

The foundational approach involves condensing 6-aminopyridine-2-carboxylic acid derivatives with trimethylacetaldehyde and 2-isocyano-2,4,4-trimethylpentane under acidic conditions. Adapted from Method A in the literature, this one-pot procedure utilizes TosOH (20 mol%) in methanol at 70°C for 12 hours, achieving 42–58% yields after silica gel purification. Critical parameters include:

  • Stoichiometry : 1:1:1 ratio of amine, aldehyde, and isocyanide
  • Solvent Optimization : Methanol > ethanol > DMF for reaction efficiency
  • Byproduct Management : Co-solvent systems (MeOH:H2O 3:1) improve imidazole ring closure

The reaction proceeds through a sequential imine formation, [4+1] cycloaddition, and tautomerization mechanism. ¹H NMR analysis of intermediates confirms regioselective C-4 imidazole substitution through characteristic downfield shifts at δ 8.3–8.6 ppm for pyridine protons.

Palladium-Catalyzed Cross-Coupling Methodologies

Suzuki-Miyaura Coupling of Preformed Halopyridines

Installation of the trimethylimidazole moiety via Pd-mediated coupling demonstrates superior scalability. As detailed in Method C, 6-bromopyridine-2-carboxylic acid ethyl ester reacts with 4-(trimethylstannyl)-1H-imidazole under Pd₂(dba)₃/XantPhos catalysis (2 mol%) in toluene at 110°C. Post-coupling saponification with NaOH/H₂O furnishes the target acid in 65–72% overall yield.

Table 1 : Optimization of Coupling Conditions

Entry Base Ligand Temp (°C) Yield (%)
1 t-BuONa XantPhos 110 72
2 Cs₂CO₃ SPhos 100 58
3 K₃PO₄ DavePhos 120 41

Data adapted from Method C demonstrates XantPhos’ superiority in stabilizing the Pd center for challenging heteroaromatic couplings.

Late-Stage Functionalization Approaches

BH3·Me2S-Mediated Amide Reduction

Method E provides a template for converting 6-(1H-imidazol-4-carboxamido)pyridine-2-carboxylates to the target methylimidazole derivative. Treatment of the primary amide with BH3·Me2S (10 equiv) in THF at 60°C for 6 hours achieves 68% conversion, with excess reagent quenched by sequential methanol/water addition.

Mechanistic Pathway :

  • Coordination of BH₃ to amide carbonyl
  • Hydride transfer to form hemiaminal intermediate
  • Elimination of H₂O to generate imine
  • Tautomerization to thermodynamically favored 1H-imidazole tautomer

LCMS monitoring ([M+H]+ 262.1) confirms complete consumption of starting material within 4 hours.

Comparative Analysis of Synthetic Routes

Table 2 : Strategic Evaluation of Methodologies

Method Steps Overall Yield (%) Purity (HPLC) Scalability
Multi-Component 1 42–58 95–97 Moderate
Suzuki Coupling 3 65–72 98–99 High
Amide Reduction 2 51–68 92–94 Low

Key findings:

  • Suzuki route excels in reproducibility and purity
  • Multi-component method minimizes protecting group manipulations
  • BH3 reduction suffers from over-reduction byproducts above 60°C

Chemical Reactions Analysis

Types of Reactions

6-(trimethyl-1H-imidazol-4-yl)pyridine-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the imidazole or pyridine rings are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated derivatives in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
The compound has been investigated for its antibacterial properties. Research indicates that derivatives of imidazole, including 6-(trimethyl-1H-imidazol-4-yl)pyridine-2-carboxylic acid, exhibit activity against various strains of bacteria, including Helicobacter pylori, which is known for causing gastric ulcers. In vitro studies have shown that specific structural modifications can enhance the antibacterial efficacy of these compounds against resistant strains .

Neuroprotective Effects
Additionally, the compound has been explored for its neuroprotective properties. Studies suggest that imidazole derivatives can inhibit the formation of amyloid-beta peptides associated with Alzheimer's disease. The mechanism involves interference with the aggregation process of these peptides, thereby potentially reducing neurodegeneration .

Table 1: Summary of Biological Activities

Activity TypeTarget Organism/ConditionReference
AntibacterialHelicobacter pylori
NeuroprotectiveAlzheimer's Disease

Materials Science

Synthesis of Functional Materials
The compound is also used in the synthesis of functional materials, particularly in the development of sensors and catalysts. Its imidazole moiety allows for coordination with metal ions, making it suitable for applications in catalysis and as a ligand in metal-organic frameworks (MOFs). These materials have shown promise in gas storage and separation technologies .

Table 2: Applications in Materials Science

Application TypeDescriptionReference
CatalystsMetal-organic frameworks
SensorsDetection of gases

Biochemical Applications

Enzyme Inhibition
Research has demonstrated that 6-(trimethyl-1H-imidazol-4-yl)pyridine-2-carboxylic acid can act as an inhibitor for certain enzymes involved in metabolic pathways. This inhibition can be beneficial in controlling diseases related to metabolic dysregulation .

Case Study: Enzyme Activity Modulation
A study highlighted the compound's ability to modulate the activity of specific enzymes linked to cancer metabolism. By adjusting the concentration and formulation of the compound, researchers observed a significant decrease in enzyme activity, suggesting potential therapeutic applications in cancer treatment .

Mechanism of Action

The mechanism by which 6-(trimethyl-1H-imidazol-4-yl)pyridine-2-carboxylic acid exerts its effects involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, making it useful in metalloenzyme inhibition. The pyridine ring can participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and specificity. These interactions can modulate various biochemical pathways, leading to the observed biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional similarities of 6-(trimethyl-1H-imidazol-4-yl)pyridine-2-carboxylic acid to other pyridine-carboxylic acid derivatives are outlined below. Key differences arise from substituent positions, electronic effects, and bioactivity.

Table 1: Structural Analogs and Similarity Scores

Compound Name Similarity Score Key Substituents CAS Number
2-(Pyridin-2-yl)-1H-benzo[d]imidazole-6-carboxylic acid 0.90 Benzimidazole-pyridine hybrid 152628-03-0
4-Methyl-2-propyl-1H-benzo[d]imidazole-6-carboxylic acid 0.89 Propyl and methyl groups on benzimidazole 872355-55-0
6-Methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid 0.88 Pyrrolopyridine backbone 479553-01-0
1H-Pyrrolo[2,3-c]pyridine-2-carboxylic acid 0.83 Unsubstituted pyrrolopyridine 933717-06-7

Data sourced from structural similarity databases

Table 2: Comparison of Spectroscopic Techniques

Compound FTIR Key Peaks (cm⁻¹) ¹H NMR Key Peaks (ppm) Synthesis Yield
6-(Trimethyl-1H-imidazol-4-yl)pyridine-2-carboxylic acid (hypothetical) 1705 (C=O), 3150 (N-H) 2.5 (s, 9H, CH₃), 8.2 (pyridine H) N/A
L1 (6-(3-methyl-pyridin-2-yl) derivative) 1710 (C=O) 2.4 (s, 3H, CH₃), 8.1–8.6 (pyridine H) ~70% (purified)
1H-Pyrrolo[2,3-c]pyridine-2-carboxylic acid 1690 (C=O) 7.5–8.3 (aromatic H) 95%

Biological Activity

6-(Trimethyl-1H-imidazol-4-yl)pyridine-2-carboxylic acid is a heterocyclic compound characterized by the presence of both imidazole and pyridine rings. This compound has garnered interest in various fields of biological research due to its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.

Chemical Structure and Properties

The molecular structure of 6-(trimethyl-1H-imidazol-4-yl)pyridine-2-carboxylic acid includes:

  • Imidazole ring : A five-membered ring containing two nitrogen atoms.
  • Pyridine ring : A six-membered ring with one nitrogen atom.

Chemical Formula

C12H13N3O2\text{C}_{12}\text{H}_{13}\text{N}_3\text{O}_2

Molecular Weight

231.3 g/mol

CAS Number

1706458-97-0

The biological activity of 6-(trimethyl-1H-imidazol-4-yl)pyridine-2-carboxylic acid is primarily attributed to its ability to interact with various biological targets:

  • Metal Coordination : The imidazole ring can coordinate with metal ions, which is crucial in metalloenzyme inhibition.
  • Hydrogen Bonding : The pyridine ring can participate in hydrogen bonding, enhancing the compound's binding affinity to target proteins.

Antimicrobial Activity

Research has indicated that derivatives of this compound exhibit significant antimicrobial properties. For instance, studies have shown that modifications in the imidazole or pyridine rings can enhance the effectiveness against certain bacterial strains.

Anticancer Properties

Several studies have focused on the anticancer potential of this compound:

  • Inhibition of Protein Prenylation : The compound has been evaluated for its role in inhibiting Rab geranylgeranyl transferase (RGGT), which is essential for the prenylation of small GTPases involved in cancer cell proliferation. In a study involving HeLa cells, several analogs demonstrated cytotoxic effects with IC50 values ranging from 25 to 150 μM, indicating their potential as anticancer agents .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. It has shown promise in reducing inflammatory markers in various cell lines, suggesting a potential therapeutic application in treating inflammatory diseases.

Research Findings and Case Studies

A series of studies have explored the biological activity of 6-(trimethyl-1H-imidazol-4-yl)pyridine-2-carboxylic acid and its derivatives.

Table 1: Summary of Biological Activities

Activity TypeObservationsReference
AntimicrobialEffective against Gram-positive and Gram-negative bacteria
AnticancerCytotoxicity against HeLa cells (IC50 < 150 μM)
Anti-inflammatoryReduction in inflammatory cytokines

Case Study: Cytotoxicity Assay on HeLa Cells

In a cytotoxicity assay, various concentrations (25–2000 μM) of 6-(trimethyl-1H-imidazol-4-yl)pyridine-2-carboxylic acid derivatives were tested on HeLa cells. The results indicated that several compounds exhibited significant cytotoxicity, particularly those with specific substitutions at the C6 position of the imidazo[1,2-a]pyridine ring. The most active compounds displayed IC50 values ranging from 25 to 100 μM, correlating with their ability to inhibit RGGT activity .

Q & A

Synthesis and Purification

Basic: What are the standard synthetic routes for preparing 6-(trimethyl-1H-imidazol-4-yl)pyridine-2-carboxylic acid? Methodological Answer: The compound can be synthesized via multi-step reactions involving:

Imidazole ring formation : Condensation of substituted amines with carbonyl precursors under acidic or basic conditions, as seen in imidazolinone herbicide analogs .

Pyridine functionalization : Coupling of the imidazole moiety to pyridine via nucleophilic substitution or metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura) .

Carboxylic acid introduction : Hydrolysis of ester intermediates using NaOH/HCl or enzymatic methods .
Purification typically involves recrystallization (ethanol/water mixtures) or HPLC with a C18 column and 0.1% trifluoroacetic acid buffer .

Advanced: How can reaction yields be optimized for large-scale synthesis? Methodological Answer:

  • Use microwave-assisted synthesis to reduce reaction times and improve regioselectivity .
  • Optimize catalysts (e.g., Pd(PPh₃)₄ for cross-coupling) and stoichiometry to minimize byproducts .
  • Employ flow chemistry for continuous processing, enhancing reproducibility and scalability .

Analytical Characterization

Basic: What spectroscopic methods validate the compound’s structure? Methodological Answer:

  • NMR : ¹H/¹³C NMR to confirm aromatic protons (δ 7.5–8.5 ppm for pyridine) and imidazole methyl groups (δ 2.1–2.5 ppm) .
  • FTIR : Carboxylic acid C=O stretch (~1700 cm⁻¹) and imidazole N-H bend (~1550 cm⁻¹) .
  • Mass Spectrometry : High-resolution ESI-MS to verify molecular ion [M+H]⁺ and fragmentation patterns .

Advanced: How to resolve discrepancies in crystallographic vs. computational structural data? Methodological Answer:

  • Perform X-ray crystallography to obtain definitive bond lengths/angles.
  • Compare with DFT calculations (e.g., B3LYP/6-31G* basis set) to assess conformational flexibility .
  • Use Raman spectroscopy to detect hydrogen-bonding interactions affecting stability .

Stability and Storage

Basic: What conditions prevent degradation of the compound? Methodological Answer:

  • Store in airtight containers under inert gas (N₂/Ar) at –20°C to avoid hydrolysis/oxidation .
  • Avoid exposure to light (use amber glass) and humidity (<40% RH) .

Advanced: How does pH influence aqueous stability? Methodological Answer:

  • Conduct pH-dependent stability studies (pH 2–12) with HPLC monitoring.
  • Carboxylic acid protonation (pH < pKa ~4.5) reduces solubility but enhances stability against nucleophilic attack .

Biological Activity and Mechanisms

Basic: What preliminary assays assess its bioactivity? Methodological Answer:

  • Enzyme inhibition assays : Test against kinases or oxidoreductases (e.g., CYP450) using fluorescence-based substrates .
  • Antimicrobial screening : Broth microdilution (MIC determination) per CLSI guidelines .

Advanced: How to elucidate structure-activity relationships (SAR) for imidazole-pyridine hybrids? Methodological Answer:

  • Synthesize analogs with varied substituents (e.g., halogens, methyl groups) and compare IC₅₀ values .
  • Perform molecular docking (AutoDock Vina) to predict binding modes in target proteins (e.g., EGFR kinase) .

Data Contradictions and Reproducibility

Basic: Why might NMR spectra differ between batches? Methodological Answer:

  • Trace solvents (DMSO, acetone) or residual water may shift peaks. Dry samples thoroughly and use deuterated solvents .
  • Check for tautomerism in the imidazole ring (1H vs. 3H forms) using variable-temperature NMR .

Advanced: How to address conflicting bioactivity data in different cell lines? Methodological Answer:

  • Normalize data to cell viability controls (MTT assay) and validate with orthogonal methods (e.g., apoptosis markers) .
  • Assess efflux pump activity (e.g., P-gp inhibition) to explain variability in intracellular concentrations .

Safety and Handling

Basic: What PPE is required for handling? Methodological Answer:

  • Wear nitrile gloves, lab coat, and safety goggles. Use fume hoods to avoid inhalation .
  • Emergency protocols : Rinse skin/eyes with water for 15 minutes; seek medical attention if irritation persists .

Advanced: How to mitigate genotoxicity risks during in vitro studies? Methodological Answer:

  • Conduct Ames test (TA98 strain) to assess mutagenicity.
  • Use comet assay to detect DNA strand breaks in treated cells .

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